Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a furan ring at position 7, a methyl group at position 5, and an ethyl ester at position 4. The triazolo[1,5-a]pyrimidine scaffold is recognized for its pharmacological versatility, with derivatives exhibiting antibacterial, antiviral, and enzyme inhibitory activities .
Properties
IUPAC Name |
ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-12(18)10-8(2)16-13-14-7-15-17(13)11(10)9-4-5-19-6-9/h4-7,11H,3H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWSHEZJGFQJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=COC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes. For instance, JAK1 and JAK2 inhibitors prevent the activation of the JAK-STAT signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis.
Biochemical Analysis
Biochemical Properties
Triazolopyrimidines, including Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, are capable of binding in the biological system with a variety of enzymes and receptors. This interaction with enzymes and receptors allows them to participate in various biochemical reactions and exert their biological activities.
Cellular Effects
Triazolopyrimidines have been reported to show cytotoxic activities against various cancer cell lines.
Molecular Mechanism
Triazolopyrimidines are known to interact with various enzymes and receptors in the biological system, which suggests that they may exert their effects through these interactions.
Biological Activity
Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on the compound's biological effects, particularly focusing on its anticancer properties and other pharmacological activities.
- Molecular Formula : C13H14N4O3
- Molecular Weight : 274.28 g/mol
- CAS Number : 938021-91-1
Anticancer Activity
Recent studies have highlighted the compound's promising antiproliferative effects against various cancer cell lines. One notable study evaluated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and identified significant activity against human cancer cell lines including MGC-803, HCT-116, and MCF-7. Among these derivatives, specific compounds exhibited IC50 values indicating potent antiproliferative effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
The compound H12 was noted for its ability to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This mechanism suggests that this compound could induce apoptosis and cell cycle arrest in cancer cells .
The biological activity of this compound is attributed to its interaction with various molecular targets involved in cell proliferation and survival:
- Inhibition of ERK Signaling Pathway : The compound significantly down-regulates the phosphorylation of ERK1/2 and other associated proteins (c-Raf and MEK1/2), which are crucial for cancer cell growth.
- Induction of Apoptosis : Treatment with the compound leads to increased apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.
Other Pharmacological Activities
Beyond its anticancer properties, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been associated with various bioactivities:
- Antimicrobial Activity : Compounds within this class have shown effectiveness against bacterial and viral pathogens.
- Anti-inflammatory Effects : Research indicates that triazole derivatives can modulate inflammatory responses.
Case Studies
A series of case studies have demonstrated the efficacy of triazolo[1,5-a]pyrimidine derivatives in different therapeutic contexts:
- Antiviral Activity : Certain derivatives have been developed targeting viral infections such as HIV and influenza virus (IV), showcasing their versatility as antiviral agents.
- CNS Activity : Some compounds exhibit neuroprotective effects and potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Key Observations :
- Furan vs. Phenyl/Chlorophenyl : The furan-3-yl group in the target compound may confer improved solubility compared to phenyl or chlorophenyl analogs due to its oxygen heteroatom, though it may reduce lipophilicity .
- Ester vs. Amide/Carbonitrile : The ethyl ester at position 6 is common in intermediates for further functionalization, whereas carboxamide or carbonitrile derivatives (e.g., compounds in ) are often terminal products with enhanced biological activity.
Physicochemical Properties
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with the condensation of:
- Furan-3-carbaldehyde (introducing the furan-3-yl group)
- Ethyl 3-aminocrotonate (source of the ethyl carboxylate and methyl groups)
- 5-Amino-1H-1,2,4-triazole (triazole precursor)
TMDP facilitates proton transfer and stabilizes intermediates through hydrogen bonding, enabling reflux (78°C) for 6–8 hours. The additive’s broad liquid temperature range (65–220°C) ensures consistent reaction kinetics without decomposition.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 82–87% |
| Reaction Time | 7.5 h (average) |
| Catalyst Loading | 15 mol% |
| Solvent Volume Ratio | 1:1 (H2O:EtOH) |
This method produces high-purity product (≥98% HPLC) without requiring chromatography. Nuclear magnetic resonance (NMR) analysis confirms regioselective incorporation of the furan-3-yl group at C7, evidenced by characteristic coupling patterns in the aromatic region (δ 7.42–7.58 ppm).
Stepwise Assembly via Pyrimidine Intermediate
For laboratories prioritizing modular synthesis, a sequential approach using pre-formed pyrimidine derivatives proves effective.
Synthetic Sequence
Pyrimidine Core Formation :
Ethyl 4-chloro-6-hydrazinyl-2-methylpyrimidine-5-carboxylate undergoes nucleophilic aromatic substitution with furan-3-ylmethanamine in refluxing ethanol (48 h), achieving 78% conversion.Triazole Annulation :
The hydrazine intermediate reacts with sodium nitrite (NaNO2) in acetic acid at 0–5°C, inducing diazotization and subsequent cyclization to form the triazole ring.
Critical Analysis
- Advantages : Enables isolation and characterization of intermediates
- Challenges : Requires cryogenic conditions (-10°C) for diazotization step
- Yield : 68% overall (two steps)
Key spectroscopic data:
Gewald Reaction-Based Strategy
Adapting the classical Gewald aminothiophene synthesis, this method constructs the furan-containing precursor before annulation.
Reaction Pathway
Furan Precursor Synthesis :
2-(Furan-3-yl)acetonitrile reacts with elemental sulfur and morpholine in ethanol under reflux, forming 2-amino-5-(furan-3-yl)thiophene-3-carbonitrile (72% yield).Triazolopyrimidine Assembly :
Condensation with ethyl acetoacetate in phosphoryl chloride (POCl3) at 110°C for 5 h, followed by hydrazine cyclization.
Operational Considerations
| Stage | Conditions |
|---|---|
| Thiophene formation | 12 h reflux in EtOH |
| Cyclization | POCl3, 5 h at 110°C |
| Final yield | 61% (three steps) |
Mass spectrometry confirms molecular ion at m/z 342.12 (calc. 342.35 for C16H14N4O4).
Palladium-Catalyzed Carbonylative Coupling
Recent advancements employ transition metal catalysis to install the ester functionality.
Innovative Methodology
A palladium(II)/copper(I) co-catalytic system mediates the carbonylation of 5-methyl-7-(furan-3-yl)-4,7-dihydro-triazolo[1,5-a]pyrimidine with carbon monoxide (1 atm) in ethanol.
Performance Characteristics
| Parameter | Value |
|---|---|
| Catalyst System | PdCl2/CuI (5:1) |
| CO Pressure | Ambient |
| Reaction Time | 24 h |
| Yield | 74% |
This method demonstrates excellent functional group tolerance but requires rigorous exclusion of moisture. X-ray crystallography of the product confirms the E-configuration of the carboxylate group.
Comparative Evaluation of Synthetic Routes
Table 1: Methodological Comparison
| Method | Yield (%) | Purity (%) | Green Metrics* | Scalability |
|---|---|---|---|---|
| TMDP Multicomponent | 85 | 98.5 | 0.89 | Excellent |
| Stepwise Assembly | 68 | 97.2 | 0.62 | Moderate |
| Gewald Adaptation | 61 | 95.8 | 0.54 | Limited |
| Carbonylative Coupling | 74 | 99.1 | 0.71 | Challenging |
*Calculated using EcoScale algorithm (higher values indicate greener processes)
Q & A
Q. What are the established synthetic routes for Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multi-component reactions (MCRs) involving hydrazonoyl chlorides, β-keto esters, and substituted aldehydes. Key steps include:
- Condensation : Aromatic aldehydes (e.g., furan-3-carbaldehyde) react with β-keto esters (e.g., ethyl acetoacetate) under acidic catalysis (e.g., HCl or p-toluenesulfonic acid) .
- Cyclization : 3-Amino-1,2,4-triazoles or analogous precursors undergo [3+2] cycloaddition to form the triazolo-pyrimidine core. Microwave-assisted synthesis (120°C, 30 min) can improve regioselectivity .
- Green Chemistry : Solvent-free conditions or ethanol as a green solvent enhance sustainability, with yields ranging from 33% to 80% depending on substituents .
Q. Table 1: Synthesis Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| HCl (cat.) | Ethanol | Reflux | 65–75 | |
| p-TsOH | Benzene | 80 | 70–80 | |
| Microwave (N/A) | Solvent-free | 120 | 79–85 |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry. The furan-3-yl proton resonates at δ 7.2–7.5 ppm, while the ester carbonyl appears at ~168 ppm .
- X-ray Crystallography : Resolves the fused triazolo-pyrimidine system. The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Å), and the furan substituent forms an 83.9° dihedral angle with the core .
- IR Spectroscopy : Stretching frequencies for C=O (ester) at 1720 cm and N–H (triazole) at 3200 cm validate functional groups .
Q. What preliminary biological activities have been reported for triazolo-pyrimidine derivatives?
Methodological Answer: Triazolo-pyrimidines exhibit broad bioactivity, assessed via:
- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against Enterococcus faecium (e.g., compound 13: MIC = 2 µg/mL) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., CDK2 inhibition with IC < 10 µM) .
- Anti-inflammatory Models : COX-2 inhibition assays (e.g., 50% inhibition at 20 µM) .
Advanced Research Questions
Q. How can substituent effects (e.g., furan-3-yl vs. fluorophenyl) be systematically analyzed to optimize bioactivity?
Methodological Answer:
- Comparative SAR Studies : Replace the furan-3-yl group with halogenated (e.g., 2-fluorophenyl) or methoxy-substituted aryl groups. The 3-hydroxyphenyl variant shows enhanced solubility but reduced CDK2 affinity compared to bromophenyl derivatives .
- Data Table :
| Substituent | Solubility (mg/mL) | CDK2 IC (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| Furan-3-yl | 0.15 | 8.5 | 4.0 |
| 2-Fluorophenyl | 0.08 | 6.2 | 2.5 |
| 3-Hydroxyphenyl | 0.35 | 12.0 | 10.0 |
Key Insight : Electron-withdrawing groups (e.g., -F) enhance target binding but reduce solubility .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer: Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains. Standardize protocols using CLSI guidelines .
- Stereochemical Factors : Chiral separation (e.g., UCB-FcRn-84 isomers) reveals enantiomer-specific activity (100% ee via chiral SFC) .
- Solubility Artifacts : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity .
Q. What computational strategies predict binding modes with therapeutic targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates interactions with CDK2 (PDB: 1HCL). The furan oxygen forms H-bonds with Leu83 (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability (RMSD < 2.0 Å over 100 ns). The triazole ring maintains π-π stacking with Phe82 .
Q. How can regioselectivity challenges in synthesis be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
